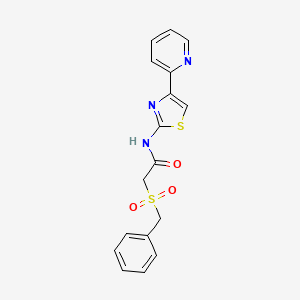

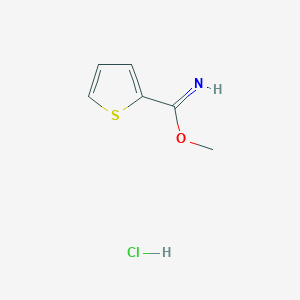

![molecular formula C19H13N3O2S2 B2401607 N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 941886-30-2](/img/structure/B2401607.png)

N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring . Thiophenes are five-membered rings containing four carbon atoms and a sulfur atom . Both of these classes of compounds are known to exhibit diverse biological activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The benzothiazole structure is a fusion of benzene and thiazole rings .Chemical Reactions Analysis

The chemical reactivity of benzothiazoles and thiophenes depends on the nature of the substituents and the specific conditions of the reaction .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications

Anticancer and Antiproliferative Activities

Studies have highlighted the potential of thiazole derivatives, like N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d]thiazole-2-carboxamide, in combating cancer. These compounds exhibit a range of biological activities, including anticancer properties. For instance, thiazole derivatives have been identified for their antiproliferative activity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest, disruption of mitochondrial membrane potential, and generation of reactive oxygen species. The antiproliferative and antitumor activities of these compounds have been systematically reviewed, emphasizing their potential as therapeutic agents in cancer treatment (Kuete, Karaosmanoğlu, & Sivas, 2017); (Guerrero-Pepinosa et al., 2021).

Antibacterial Importance

The thiazole ring, a critical component of N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d]thiazole-2-carboxamide, has been extensively studied for its antibacterial properties. Thiazole and its derivatives have been modified to generate new molecules with potent antibacterial activities. These studies highlight the significance of thiazole derivatives in developing novel agents with antibacterial properties, which is crucial for addressing the rising issue of antibiotic resistance (Kashyap et al., 2018).

Antimalarial Activity

Thiazole derivatives have also been recognized for their potential in treating malaria. The presence of the thiazole heterocyclic nucleus in pharmacologically active molecules has been linked to a broad range of biological activities, including antimalarial effects. This review identifies and discusses the structure-activity relationship (SAR) of substituted thiazole nucleus as potential new antimalarials, highlighting the ongoing research in discovering novel thiazole-based targets and antimalarial drug molecules (Kumawat, 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O2S2/c20-16(23)12-10-15(11-6-2-1-3-7-11)26-18(12)22-17(24)19-21-13-8-4-5-9-14(13)25-19/h1-10H,(H2,20,23)(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMUOMSEKVZPJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=NC4=CC=CC=C4S3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d]thiazole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3As,6aR)-3a-fluoro-2-phenylmethoxycarbonyl-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-6a-carboxylic acid](/img/structure/B2401524.png)

![1-[1-(4-Chlorophenyl)cyclopropyl]ethanamine](/img/structure/B2401527.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2401529.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2401535.png)

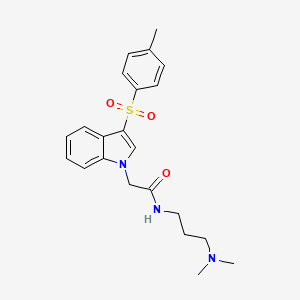

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2401538.png)

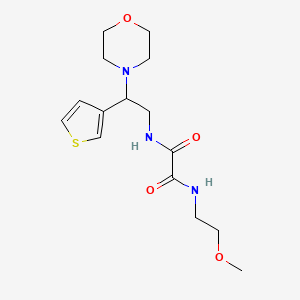

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2401543.png)

![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2401546.png)